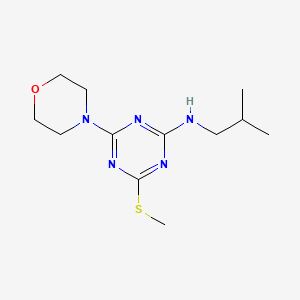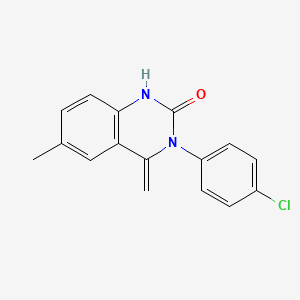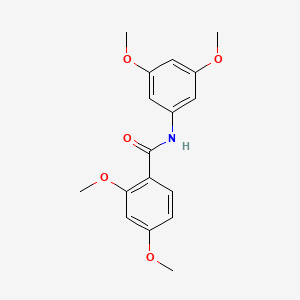
4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxazole ring, a benzene ring, and a thienyl group. It has been synthesized through various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one in its various applications is not yet fully understood. However, studies have suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. Its fluorescent properties may be attributed to its ability to bind to metal ions and undergo a conformational change.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated its potential as an anticancer agent in animal models. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one in lab experiments include its potential as an anticancer agent, its fluorescent properties, and its potential as a pesticide. However, its limitations include its relatively low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one. These include:
1. Further studies to fully understand its mechanism of action in its various applications.
2. Exploration of its potential as a fluorescent probe for the detection of other metal ions.
3. Development of new synthetic methods to improve its yield and purity.
4. Investigation of its potential as a pesticide for agricultural applications.
5. Studies to optimize its anticancer activity and minimize its potential toxicity.
In conclusion, 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one is a compound that has shown promising results in scientific research applications. Its potential as an anticancer agent, fluorescent probe, and pesticide make it a molecule of interest for further study. However, its limitations and potential toxicity must also be considered. Future research in this field may lead to the development of new treatments for cancer, improved detection methods for metal ions, and new pesticides for agricultural applications.
Méthodes De Synthèse
The synthesis of 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one has been achieved through various methods, including the reaction of 2-aminothiophenol with benzaldehyde followed by the reaction of the resulting product with chloroacetic acid and cyclization to form the oxazole ring. Another method involves the reaction of 2-(3-chloro-1-benzothien-2-yl)acetic acid with benzaldehyde and cyclization to form the oxazole ring.
Applications De Recherche Scientifique
4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, it has been utilized as a fluorescent probe for the detection of various metal ions. In agriculture, it has been studied for its potential as a pesticide.
Propriétés
IUPAC Name |
(4E)-4-benzylidene-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2S/c19-15-12-8-4-5-9-14(12)23-16(15)17-20-13(18(21)22-17)10-11-6-2-1-3-7-11/h1-10H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJFWTCFEHCHBX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)



![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)
![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5789870.png)

![methyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5789887.png)
![1-{[(4-chlorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5789893.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)


